1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl-
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Overview
Description
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring followed by the construction of the pyrimidine ring. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may employ large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it useful in studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and related heterocyclic structures. These compounds share some structural features but differ in their substituents and overall biological activity. For example:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Properties
CAS No. |
117740-59-7 |
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Molecular Formula |
C19H24N6O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H24N6O3/c1-2-8-23-18(26)16-17(25(19(23)27)15-6-4-3-5-7-15)20-21-24(16)10-9-22-11-13-28-14-12-22/h3-7H,2,8-14H2,1H3 |
InChI Key |
NTTKIIPXHYHSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=NN2CCN3CCOCC3)N(C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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